molecular formula C27H38N8O10S B14234782 L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine CAS No. 397244-02-9

L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine

Cat. No.: B14234782
CAS No.: 397244-02-9
M. Wt: 666.7 g/mol
InChI Key: FCWHVIUAGFOIDW-DVEBVYAUSA-N
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Description

L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine is a peptide composed of six amino acids: histidine, alanine, serine, tyrosine, serine, and cysteine. Peptides like this one are crucial in various biological processes and have significant potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: The protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds, which are crucial for the peptide’s stability and function.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for substitution reactions.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptide with altered amino acid residues.

Scientific Research Applications

L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.

Properties

CAS No.

397244-02-9

Molecular Formula

C27H38N8O10S

Molecular Weight

666.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C27H38N8O10S/c1-13(31-23(40)17(28)7-15-8-29-12-30-15)22(39)33-19(9-36)25(42)32-18(6-14-2-4-16(38)5-3-14)24(41)34-20(10-37)26(43)35-21(11-46)27(44)45/h2-5,8,12-13,17-21,36-38,46H,6-7,9-11,28H2,1H3,(H,29,30)(H,31,40)(H,32,42)(H,33,39)(H,34,41)(H,35,43)(H,44,45)/t13-,17-,18-,19-,20-,21-/m0/s1

InChI Key

FCWHVIUAGFOIDW-DVEBVYAUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CN=CN2)N

Origin of Product

United States

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